molecular formula C16H12N6S B2655211 2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine CAS No. 868968-13-2

2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

Cat. No.: B2655211
CAS No.: 868968-13-2
M. Wt: 320.37
InChI Key: WXDCMZWSXLNEPK-UHFFFAOYSA-N
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Description

2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a synthetic small molecule based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a structure recognized for its significant potential in medicinal chemistry and pharmacological research. Compounds featuring this core structure have been investigated as potent inhibitors of various protein kinases, which are key targets in oncology and other disease areas . Specifically, closely related analogs have demonstrated promising activity as c-Met kinase inhibitors, showing enhanced potency against hepatocellular carcinoma (HepG2) cell lines compared to established drugs . Furthermore, structural derivatives have been explored as agonists for nuclear receptors like Rev-erb, indicating potential applications in researching circadian rhythm disorders, inflammatory conditions, and metabolic diseases . The specific molecular architecture of this compound, which includes a pyridinylmethylsulfanyl substituent, is designed to modulate biological activity and selectivity. This reagent is intended For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to further explore its mechanism of action and specific binding affinity to advance the development of novel therapeutic agents.

Properties

IUPAC Name

3-pyridin-2-yl-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6S/c1-2-9-18-13(5-1)16-20-19-14-6-7-15(21-22(14)16)23-11-12-4-3-8-17-10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDCMZWSXLNEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves the formation of the triazole and pyridazine rings followed by the introduction of the pyridin-3-ylmethylsulfanyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazolo[4,3-b]pyridazine core. The pyridin-3-ylmethylsulfanyl group is then introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine rings .

Scientific Research Applications

2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole and pyridazine rings provide a rigid framework that can fit into the active sites of proteins, while the pyridin-3-ylmethylsulfanyl group can form interactions with amino acid residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyridazine derivatives exhibit diverse biological activities, including bromodomain inhibition (e.g., BRD4) . Below is a comparative analysis of key analogues:

Structural and Functional Group Variations

Compound Name / ID Substituents (Position 3 / 6) Molecular Formula Molecular Weight Key Properties / Activities
Target Compound 3-pyridine / 6-(pyridin-3-ylmethylsulfanyl) C₁₆H₁₁N₅S 313.36 g/mol Not explicitly reported; inferred bromodomain inhibition potential
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (6) 3-CF₃ / 6-indole-ethylamine C₁₉H₁₆F₃N₇ 423.37 g/mol BRD4 inhibitor (IC₅₀ < 1 µM)
3-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyridine (1A6) 3-oxazole / 6-methyloxazole-sulfanyl C₁₁H₁₀N₄OS 246.29 g/mol Structural analog; oxazole may enhance metabolic stability
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (877634-23-6) 3-acetamide-sulfanyl / 6-4-methylphenyl C₁₄H₁₃N₅OS 299.35 g/mol Moderate water solubility (11.2 µg/mL at pH 7.4)
6-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine 3-CF₃-pyridine / 6-methylsulfanyl C₁₂H₇ClF₃N₅S 357.73 g/mol Enhanced lipophilicity due to CF₃ group

Key Observations

Substituent Effects on Bioactivity: The trifluoromethyl group in compound 6 enhances binding affinity to BRD4, likely due to hydrophobic interactions .

Solubility and Pharmacokinetics :

  • Acetamide derivatives (e.g., 877634-23-6) exhibit moderate aqueous solubility, whereas indole- or CF₃-substituted analogs may face solubility challenges despite higher potency .

Synthetic Accessibility :

  • Sulfanyl-linked derivatives (e.g., target compound) are synthesized via nucleophilic substitution or coupling reactions, similar to methods for compounds 7a-f .

Biological Activity

The compound 2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine represents a novel class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound's molecular formula is C15H14N6SC_{15}H_{14}N_6S with a molecular weight of approximately 314.37 g/mol. Its structure includes a pyridine ring and a triazolopyridazine moiety, which are known to contribute to various biological activities.

Anticancer Properties

The compound has also been evaluated for its anticancer activity . In vitro studies on related triazolo-pyridazine derivatives have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, one study reported IC50 values of 1.06 ± 0.16 μM for A549 cells and 2.73 ± 0.33 μM for HeLa cells . These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinases : Similar compounds have shown to inhibit c-Met kinase activity, which is crucial in tumor growth and metastasis . The inhibition of such pathways can lead to reduced cell proliferation and increased apoptosis.
  • Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in the G0/G1 phase, thereby preventing cancer cells from dividing .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Values (μM)Reference
AntimicrobialMycobacterium tuberculosis1.35 - 2.18
Anticancer (A549)Lung Cancer1.06 ± 0.16
Anticancer (MCF-7)Breast Cancer1.23 ± 0.18
Anticancer (HeLa)Cervical Cancer2.73 ± 0.33
Kinase Inhibitionc-Met0.090

Case Studies

Several case studies have focused on the synthesis and biological evaluation of triazolo-pyridazine derivatives similar to the compound :

  • Study on Triazolo-Pyridazine Derivatives : This research synthesized various derivatives and assessed their activity against c-Met kinase and several cancer cell lines, revealing significant anticancer properties .
  • Antitubercular Screening : A series of compounds structurally related to the target compound were screened for their antitubercular activity, demonstrating promising results that warrant further exploration into similar structures .

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